Cas no 917894-85-0 (1-ethynyl-2-methoxynaphthalene)

1-ethynyl-2-methoxynaphthalene Chemical and Physical Properties
Names and Identifiers
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- Naphthalene, 1-ethynyl-2-methoxy-
- 1-ethynyl-2-methoxynaphthalene
- 1-ethinyl-2-methoxynaphthalene
- 917894-85-0
- AKOS006240465
- SCHEMBL12988355
- DTXSID40700678
- EN300-258579
-
- MDL: MFCD08703507
- Inchi: InChI=1S/C13H10O/c1-3-11-12-7-5-4-6-10(12)8-9-13(11)14-2/h1,4-9H,2H3
- InChI Key: MVXMSHPNQSBXFO-UHFFFAOYSA-N
- SMILES: COC1=C(C2=CC=CC=C2C=C1)C#C
Computed Properties
- Exact Mass: 182.073164938g/mol
- Monoisotopic Mass: 182.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 9.2Ų
1-ethynyl-2-methoxynaphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638678-5g |
1-Ethynyl-2-methoxynaphthalene |
917894-85-0 | 98% | 5g |
¥20657 | 2023-03-01 | |
Enamine | EN300-258579-10.0g |
1-ethynyl-2-methoxynaphthalene |
917894-85-0 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
Enamine | EN300-258579-0.1g |
1-ethynyl-2-methoxynaphthalene |
917894-85-0 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638678-10g |
1-Ethynyl-2-methoxynaphthalene |
917894-85-0 | 98% | 10g |
¥29866 | 2023-03-01 | |
Enamine | EN300-258579-0.5g |
1-ethynyl-2-methoxynaphthalene |
917894-85-0 | 95% | 0.5g |
$579.0 | 2024-06-18 | |
1PlusChem | 1P006O42-50mg |
Naphthalene, 1-ethynyl-2-methoxy- |
917894-85-0 | 95% | 50mg |
$229.00 | 2025-02-21 | |
A2B Chem LLC | AD10386-1g |
Naphthalene, 1-ethynyl-2-methoxy- |
917894-85-0 | 95% | 1g |
$818.00 | 2024-07-18 | |
Enamine | EN300-258579-10g |
1-ethynyl-2-methoxynaphthalene |
917894-85-0 | 95% | 10g |
$3191.0 | 2023-09-14 | |
A2B Chem LLC | AD10386-100mg |
Naphthalene, 1-ethynyl-2-methoxy- |
917894-85-0 | 95% | 100mg |
$306.00 | 2024-07-18 | |
A2B Chem LLC | AD10386-5g |
Naphthalene, 1-ethynyl-2-methoxy- |
917894-85-0 | 95% | 5g |
$2301.00 | 2024-07-18 |
1-ethynyl-2-methoxynaphthalene Related Literature
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on 1-ethynyl-2-methoxynaphthalene
Introduction to 1-Ethynyl-2-Methoxynaphthalene (CAS No. 917894-85-0)
1-Ethynyl-2-methoxynaphthalene, with the CAS number 917894-85-0, is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive molecular structure, which includes a naphthalene ring system substituted with an ethynyl group and a methoxy group. The combination of these functional groups imparts unique chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 1-ethynyl-2-methoxynaphthalene is C12H9O, and its molecular weight is approximately 169.19 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, starting from readily available precursors such as 2-methoxynaphthalene and acetylene. The synthetic route often involves the use of palladium-catalyzed cross-coupling reactions, which are known for their high efficiency and selectivity in forming carbon-carbon triple bonds.
In the realm of pharmaceutical research, 1-ethynyl-2-methoxynaphthalene has shown promise as a building block for the development of novel drugs. Its aromatic structure and reactive ethynyl group make it an attractive candidate for the synthesis of bioactive molecules. Recent studies have explored its potential as a scaffold for the design of anticancer agents, anti-inflammatory drugs, and other therapeutic compounds. For instance, researchers at the University of California, Los Angeles (UCLA) have reported the synthesis of several derivatives of 1-ethynyl-2-methoxynaphthalene that exhibit potent antitumor activity against various cancer cell lines.
Beyond pharmaceutical applications, 1-ethynyl-2-methoxynaphthalene has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the ethynyl group can enhance the conjugation length of the molecule, leading to improved charge transport properties and higher photoluminescence efficiency. Researchers at the Massachusetts Institute of Technology (MIT) have demonstrated that incorporating 1-ethynyl-2-methoxynaphthalene into polymer-based materials can significantly enhance their performance in OLED devices.
The physical properties of 1-ethynyl-2-methoxynaphthalene, such as its melting point, boiling point, and solubility, are crucial for its practical applications. It is generally a solid at room temperature with a melting point ranging from 70 to 75°C. The compound is moderately soluble in common organic solvents like dichloromethane, acetone, and ethanol, making it easy to handle in laboratory settings. However, it is important to note that proper safety precautions should be taken when handling this compound to ensure safe laboratory practices.
In terms of environmental impact, the synthesis and use of 1-ethynyl-2-methoxynaphthalene are generally considered to be environmentally friendly. The synthetic routes used to produce this compound often involve green chemistry principles, such as minimizing waste generation and using non-toxic reagents. Additionally, the compound itself is not known to pose significant environmental hazards when used responsibly.
The future prospects for 1-ethynyl-2-methoxynaphthalene are promising. Ongoing research continues to uncover new applications and potential uses for this versatile compound. For example, scientists at Stanford University are exploring its potential as a precursor for the synthesis of advanced materials with unique optical and electronic properties. These materials could have wide-ranging applications in fields such as photonics, optoelectronics, and nanotechnology.
In conclusion, 1-ethynyl-2-methoxynaphthalene (CAS No. 917894-85-0) is a multifaceted compound with a wide array of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers seeking to develop new drugs, advanced materials, and innovative technologies. As research in these areas continues to advance, the importance of compounds like 1-ethynyl-2-methoxynaphthalene will only continue to grow.
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